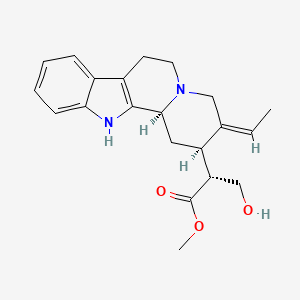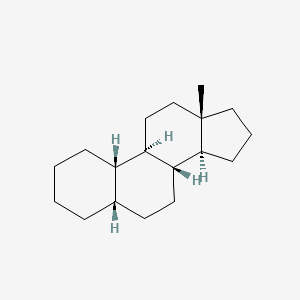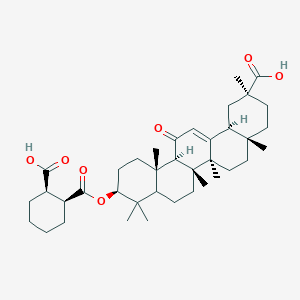
4-Bromo-isatina
Descripción general
Descripción
4-Bromoisatin, also known as 4-bromo-1H-indole-2,3-dione, is a brominated derivative of isatin. Isatin itself is a versatile molecule with significant applications in synthetic organic chemistry and pharmacology.
Aplicaciones Científicas De Investigación
4-Bromoisatin has a wide range of applications in scientific research:
Mecanismo De Acción
- 4-Bromoisatin is a heterocyclic nitrogen compound consisting of an isatin core bearing two indole moieties . While specific protein targets haven’t been extensively studied, it exhibits a range of biological activities, including anticancer, antimicrobial, antitubercular, antifungal, anticonvulsant, spermicidal, and antioxidant effects.
Target of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromoisatin can be synthesized through several methods. One common approach involves the bromination of isatin using reagents such as N-bromosuccinimide (NBS), N-bromocaprolactam, or N-bromosaccharin. These reactions typically occur in an acetic acid medium and require heating . Another method involves the oxidation of indigo with pyridinium bromochromate (PBC) in acetic acid, which yields 4-Bromoisatin in high purity .
Industrial Production Methods: Industrial production of 4-Bromoisatin often employs similar bromination techniques but on a larger scale. The choice of brominating agent and reaction conditions can be optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromoisatin undergoes various chemical reactions, including:
Oxidation: Conversion to 4-bromo-2,3-dioxoindoline.
Reduction: Formation of 4-bromo-2,3-dihydroindole.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 4-bromo-2,3-dioxoindoline.
Reduction: 4-bromo-2,3-dihydroindole.
Substitution: Various 4-substituted isatin derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
4-Bromoisatin can be compared with other halogenated isatin derivatives, such as:
5-Bromoisatin: Similar in structure but with the bromine atom at the 5th position, exhibiting different reactivity and biological activity.
6-Bromoisatin: Another isomer with distinct properties and applications.
7-Bromoisatin: Known for its unique reactivity and potential in drug synthesis.
Uniqueness: 4-Bromoisatin is unique due to its specific position of the bromine atom, which influences its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways .
Propiedades
IUPAC Name |
4-bromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAKBJPMLKWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403730 | |
| Record name | 4-bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-72-7 | |
| Record name | 4-bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromoisatin interact with biological targets?
A1: Research indicates that 4-Bromoisatin, along with other isatin derivatives, can interact with the enzyme N5-CAIR synthetase. This enzyme plays a crucial role in de novo purine biosynthesis in microorganisms. [] Specifically, 4-Bromoisatin depletes the substrate (AIR - 5-aminoimidazole ribonucleotide) required by N5-CAIR synthetase, thereby inhibiting the enzyme's activity. This interaction highlights 4-Bromoisatin's potential as a starting point for developing novel antimicrobial agents. []
Q2: Can you describe a specific application of 4-Bromoisatin in chemical synthesis?
A2: 4-Bromoisatin is an unintended byproduct formed during the synthesis of 6-bromoisatin. [] This is important because 6-bromoisatin serves as a crucial intermediate in producing halofuginone, a compound known for its anticoccidial properties. [] This highlights the relevance of 4-Bromoisatin in understanding the synthetic pathways and potential impurities related to halofuginone production.
Q3: Are there analytical methods available to differentiate between 4-Bromoisatin and its isomers?
A3: Yes, researchers have successfully developed a method using second derivative UV spectrophotometry to simultaneously determine the concentrations of 4-Bromoisatin and 6-Bromoisatin. [] This method provides a quantitative way to assess the purity of 6-Bromoisatin synthesis and monitor the presence of the 4-Bromoisatin isomer. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)









![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)


